1-(2-Methylcyclopropyl)pentane-1,3-dione
Description
1-(2-Methylcyclopropyl)pentane-1,3-dione is a diketone derivative featuring a pentane backbone with ketone groups at positions 1 and 3, substituted by a 2-methylcyclopropyl moiety. This compound is structurally characterized by the strained cyclopropane ring, which introduces steric and electronic effects that influence its reactivity, stability, and physicochemical properties.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(2-methylcyclopropyl)pentane-1,3-dione |
InChI |
InChI=1S/C9H14O2/c1-3-7(10)5-9(11)8-4-6(8)2/h6,8H,3-5H2,1-2H3 |
InChI Key |
FXRSYOXFPDKZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1CC1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylcyclopropyl)pentane-1,3-dione can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopropyl ketone with pentane-1,3-dione under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, to deprotonate the dione and facilitate the nucleophilic attack on the cyclopropyl ketone .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The key to industrial production lies in optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylcyclopropyl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dione to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2-Methylcyclopropyl)pentane-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methylcyclopropyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Diones
Key Observations :
- Dione Position: The 1,3-dione configuration (vs. 1,4) may enhance keto-enol tautomerism due to proximity of carbonyl groups, affecting acidity and coordination chemistry.
Key Observations :
- Lipophilicity: Cyclopropane-containing diones may exhibit higher ClogP values than cyclic analogs (e.g., cyclopentanediones) due to nonpolar substituents, enhancing membrane permeability .
- Biological Relevance : Piperazine-2,3-diones demonstrated antiparasitic activity, suggesting that 1,3-diones with bioisosteric substituents (e.g., cyclopropyl) could be explored for similar applications .
Biological Activity
1-(2-Methylcyclopropyl)pentane-1,3-dione is a cyclic diketone compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry and biology.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylcyclopropyl ketone with pentane-1,3-dione. This reaction often requires a strong base like sodium hydride to facilitate nucleophilic attack, leading to the formation of the diketone structure. The optimization of reaction conditions is crucial for maximizing yield and purity in both laboratory and industrial settings.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. Research indicates that this compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The precise molecular targets and pathways involved require further investigation to fully elucidate its mechanisms of action.
Biological Activities
This compound has been studied for several potential biological activities:
- Antioxidant Properties : The compound exhibits antioxidant activity, which may help mitigate oxidative stress in biological systems.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC), which is significant in metabolic regulation .
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting that this compound could also exert such effects through modulation of inflammatory pathways .
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
Case Studies
- Inhibition of Fatty Acid Synthesis : A study investigated the effects of this compound on HepG2 cells. The results indicated a significant reduction in fatty acid synthesis when treated with the compound, supporting its role as an ACC inhibitor .
- Inflammatory Response Modulation : In vitro assays using neutrophils showed that derivatives similar to this compound significantly reduced elastase activity, suggesting a pathway for therapeutic application in chronic inflammatory diseases like COPD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
